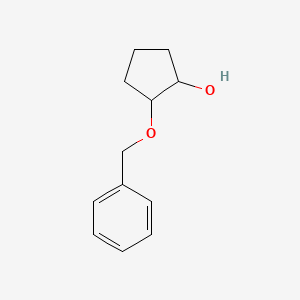

2-(Benzyloxy)cyclopentan-1-ol

Description

Fundamental Significance as a Chiral Building Block in Advanced Organic Chemistry

The primary significance of 2-(Benzyloxy)cyclopentan-1-ol lies in its identity as a chiral building block. bldpharm.combldpharm.com Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals and natural products. The presence of stereocenters in this compound allows for the synthesis of enantiomerically pure compounds, which are often more effective and have fewer side effects than their racemic counterparts.

The synthesis of enantiomerically pure forms of this compound is a key area of research. thieme-connect.comthieme-connect.comuni-hamburg.de Asymmetric synthesis methodologies are extensively employed to produce specific stereoisomers of this compound, which can then serve as chiral auxiliaries or ligands in various chemical reactions. These chiral auxiliaries guide the stereochemical outcome of a reaction, leading to the selective formation of a desired enantiomer of the final product.

The bulky benzyloxy group and the hydroxyl group on the cyclopentane (B165970) ring provide distinct points for further chemical modification. The interplay of these functional groups, combined with the rigid cyclopentane scaffold, imparts a unique reactivity profile to the molecule, making it a versatile starting material for a wide range of chemical transformations.

Strategic Utility in the Synthesis of Complex Organic Molecules

One notable application is in the synthesis of carbocyclic nucleoside analogues. thieme-connect.comthieme-connect.comuni-hamburg.de These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a ribose or deoxyribose sugar. Research has demonstrated the use of derivatives of this compound in the microwave-assisted coupling with nucleobases to create these analogues, which are of interest for their potential antiviral and anticancer activities. thieme-connect.comthieme-connect.comuni-hamburg.delookchem.com

Furthermore, the hydroxyl and benzyloxy groups of this compound can be selectively manipulated. The hydroxyl group can undergo oxidation to form a ketone, while the benzyloxy group can be cleaved under specific conditions to reveal a free hydroxyl group. This differential reactivity allows for a stepwise and controlled construction of more intricate molecular architectures.

Overview of Research Trajectories and Academic Contributions

Research involving this compound and its derivatives has been a fruitful area of academic inquiry. Studies have focused on developing efficient and stereoselective synthetic routes to the compound itself and exploring its utility in various synthetic applications. thieme-connect.comthieme-connect.comuni-hamburg.de

Academic contributions have highlighted its role in the synthesis of a variety of complex molecules. For instance, research from the University of Hamburg has detailed the stereospecific synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues using derivatives of this compound. thieme-connect.comthieme-connect.comuni-hamburg.de These studies underscore the compound's importance in creating libraries of potentially bioactive molecules for drug discovery. thieme-connect.com

The ongoing research in this area continues to expand the synthetic toolbox available to organic chemists. The development of new reactions and strategies involving this compound and related chiral building blocks is crucial for advancing the synthesis of novel organic compounds with desired properties and functions. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | myskinrecipes.com |

| Molecular Weight | 192.25 g/mol | myskinrecipes.com |

| CAS Number | 101836-57-1 | myskinrecipes.combldpharm.com |

| Appearance | - | - |

| Storage Condition | Room temperature | myskinrecipes.com |

Table 2: Related Chiral Building Blocks

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| (1R,2R)-2-Methoxycyclopentan-1-ol | C₆H₁₂O₂ | 116.16 | Methoxy substituent |

| (1S,2S)-2-(Benzylamino)cyclopentanol | C₁₂H₁₇NO | 191.27 | Benzylamino substituent |

| (1R,2R)-2-(Benzyloxy)cyclopentanamine | C₁₂H₁₇NO | 191.27 | Benzyloxy and amino groups |

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-phenylmethoxycyclopentan-1-ol |

InChI |

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 |

InChI Key |

ZLAPGVQTWHCDPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyloxy Cyclopentan 1 Ol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis Approaches

The creation of specific stereoisomers of 2-(benzyloxy)cyclopentan-1-ol necessitates the use of synthetic methods that can precisely control the three-dimensional arrangement of atoms. Both stereoselective and asymmetric approaches are employed to achieve this, often starting from achiral or racemic precursors and introducing chirality through various means.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials, capitalizing on their existing stereocenters to build more complex chiral molecules. While direct examples for the synthesis of this compound from the chiral pool are not extensively documented in readily available literature, the general principles of this strategy can be applied. For instance, a hypothetical route could involve the modification of a chiral cyclopentane (B165970) derivative sourced from nature.

A plausible, though not explicitly reported, strategy could commence with a chiral cyclopentenone derived from a natural product. Stereoselective reduction of the ketone and subsequent functional group manipulations, including the introduction of the benzyloxy group, would need to be carefully orchestrated to yield the desired stereoisomer of this compound. The success of such a strategy would heavily rely on the ability to control the stereochemical outcome of each reaction step, building upon the initial chirality of the starting material.

Enantioselective Catalytic Methods

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a significant strategy in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not prominently reported, related transformations on cyclopentane scaffolds have been explored. For example, asymmetric Michael additions to α,β-unsaturated cyclopentenones, catalyzed by chiral amines or their derivatives, can establish a stereocenter that could then be further functionalized to introduce the hydroxyl and benzyloxy groups in a stereocontrolled manner.

A representative, albeit indirect, approach could involve the organocatalytic conjugate addition of an oxygen nucleophile to cyclopentenone, followed by enantioselective reduction of the resulting ketone. The choice of organocatalyst and reaction conditions would be crucial in determining the enantiomeric excess of the final product.

Transition metal catalysis offers a broad spectrum of reactions for asymmetric synthesis. For the synthesis of this compound, several potential strategies can be envisioned. One such approach is the asymmetric dihydroxylation of cyclopentene (B43876), catalyzed by an osmium complex with a chiral ligand, to produce a chiral diol. This diol could then be selectively benzylated at one of the hydroxyl groups.

Alternatively, the kinetic resolution of racemic this compound using a transition metal catalyst in an acylation or oxidation reaction could provide access to the enantiopure compound. In this scenario, one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol. The efficiency of such a resolution would be dependent on the selectivity of the catalyst.

A hypothetical data table for a transition metal-catalyzed kinetic resolution is presented below:

| Entry | Catalyst | Ligand | Solvent | Conversion (%) | ee (%) of unreacted alcohol |

| 1 | Ru-complex | Chiral Diamine | Toluene (B28343) | 50 | >99 |

| 2 | Pd-complex | Chiral Phosphine | THF | 48 | 95 |

Note: This data is illustrative and based on general principles of kinetic resolution.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. For the synthesis of chiral this compound, enzymatic kinetic resolution is a viable strategy. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation.

In a typical procedure, racemic this compound would be treated with an acyl donor in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol, which can then be separated. The choice of lipase and reaction conditions (e.g., solvent, acyl donor, temperature) is critical for achieving high enantioselectivity.

Below is a hypothetical data table summarizing the results of a biocatalytic resolution:

| Entry | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee (%) of unreacted alcohol |

| 1 | Candida antarctica Lipase B | Vinyl acetate | Hexane | 24 | 51 | 98 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl acetate | MTBE | 48 | 49 | >99 |

Note: This data is illustrative and based on typical outcomes of enzymatic resolutions.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to control the formation of diastereomers. In the context of this compound, this involves controlling the relative stereochemistry of the hydroxyl and benzyloxy groups (cis or trans).

A common strategy to achieve diastereoselectivity is through the reduction of a precursor ketone, 2-(benzyloxy)cyclopentan-1-one. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the steric environment of the ketone. Bulky reducing agents will typically approach from the less hindered face of the ketone, leading to a predictable diastereomer.

For instance, the reduction of 2-(benzyloxy)cyclopentan-1-one with a sterically demanding hydride reagent like lithium tri-sec-butylborohydride (L-Selectride®) would be expected to favor the formation of the trans isomer due to attack from the face opposite to the bulky benzyloxy group. Conversely, a less hindered reducing agent might lead to a mixture of diastereomers.

Another diastereoselective approach involves the epoxidation of cyclopentene followed by nucleophilic ring-opening with benzyl (B1604629) alcohol. The ring-opening of the epoxide generally proceeds via an SN2 mechanism, resulting in an anti-addition of the nucleophile and the resulting hydroxyl group, leading to the trans product. The stereochemistry of the starting epoxide will dictate the absolute stereochemistry of the final product.

A summary of potential diastereoselective reductions is shown in the table below:

| Entry | Substrate | Reducing Agent | Solvent | Major Diastereomer | Diastereomeric Ratio (trans:cis) |

| 1 | 2-(Benzyloxy)cyclopentan-1-one | NaBH4 | Methanol | trans | 3:1 |

| 2 | 2-(Benzyloxy)cyclopentan-1-one | L-Selectride® | THF | trans | >95:5 |

Note: This data is illustrative and based on established principles of stereoselective reductions.

Classical and Modern Synthetic Routes to the Cyclopentanol (B49286) Core

The construction of the cyclopentanol framework is a foundational aspect of synthesizing this compound. A variety of classical and modern synthetic methods can be employed to create this five-membered carbocycle, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Reductive methods are a cornerstone for the synthesis of cyclopentanols, often starting from readily available cyclopentanones or cyclopentenones. The choice of reducing agent is critical for controlling the stereochemistry of the resulting alcohol.

One of the most direct routes to a cyclopentanol core is the reduction of a corresponding cyclopentanone (B42830). beilstein-journals.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a common and efficient method. google.com Alternatively, hydride-based reagents provide a versatile toolkit for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for reducing ketones in the presence of less reactive functional groups, while the more powerful lithium aluminum hydride (LiAlH₄) can be used for a broader range of carbonyl compounds.

For substrates containing an α,β-unsaturated system, such as 2-cyclopentenone, selective reduction is key. The 1,2-reduction of the carbonyl group to yield an allylic alcohol can be achieved using reagents like cerium(III) chloride with sodium borohydride (Luche reduction). Conversely, 1,4-conjugate reduction of the double bond can be accomplished through catalytic hydrogenation or with specific reagents designed for this purpose, leading to a saturated cyclopentanone that can then be reduced to the desired cyclopentanol.

| Reaction Type | Precursor | Reagent/Catalyst | Product |

| Ketone Reduction | Cyclopentanone | NaBH₄ or LiAlH₄ | Cyclopentanol |

| Catalytic Hydrogenation | Cyclopentenone | H₂, Pd/C | Cyclopentanol |

| Selective 1,2-Reduction | 2-Cyclopentenone | NaBH₄, CeCl₃ | 2-Cyclopenten-1-ol |

Modern organic synthesis offers powerful ring-forming reactions and cycloadditions to construct the cyclopentane ring with high levels of control. These methods build the carbocyclic core from acyclic precursors.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of cyclic olefins, including five-membered rings. google.com This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. google.comgoogle.com For the synthesis of a cyclopentanol precursor, an appropriate diene can be cyclized to form a cyclopentene derivative, which can then be hydrated or functionalized to install the hydroxyl group. organic-chemistry.orgsigmaaldrich.com

[3+2] Cycloadditions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. nih.gov A notable example is the reaction between an allene (B1206475) and an enone, catalyzed by cobalt complexes, which can produce functionalized cyclopentanols with good diastereoselectivity. organic-chemistry.org This approach allows for the direct construction of the cyclopentanol ring with substituents in place. nih.gov

Other Ring-Forming Strategies:

Intramolecular Aldol (B89426) Condensation: This classical reaction can be used to form cyclopentenone precursors from 1,4-dicarbonyl compounds, which can then be reduced. chemicalbook.com

Nazarov Cyclization: An acid-catalyzed electrocyclic reaction of divinyl ketones to form cyclopentenones. organic-chemistry.org

Decarbonylative Cycloaddition: Rhodium-catalyzed intramolecular coupling between cyclobutanones and alkenes can provide access to bridged cyclopentane structures. google.comarizona.edu

| Method | Precursor Type | Catalyst/Reagent | Key Feature |

| Ring-Closing Metathesis | Acyclic Diene | Grubbs' Catalyst (Ru-based) | Forms a cyclopentene ring. google.com |

| [3+2] Cycloaddition | Allene + Enone | CoI₂(dppe) | Diastereoselective formation of cyclopentanols. organic-chemistry.org |

| Nazarov Cyclization | Divinyl Ketone | Acid Catalyst | Forms a cyclopentenone ring. organic-chemistry.org |

Functional group interconversion (FGI) is a fundamental strategy that allows for the conversion of one functional group into another, enabling the synthesis of the target molecule from a more accessible precursor. google.com In the context of this compound synthesis, FGI can be used to introduce the necessary hydroxyl and benzyloxy groups onto a pre-formed cyclopentane ring.

A common approach starts with cyclopentane-1,2-dione. One of the ketone groups can be selectively protected while the other is reduced to a hydroxyl group. Subsequent steps can then address the second carbonyl. Alternatively, the di-reduction of cyclopentane-1,2-dione would yield cyclopentane-1,2-diol, a direct precursor for the target molecule via selective protection. beilstein-journals.org

Another powerful FGI is the conversion of an alcohol into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. For instance, a cyclopentanol could be converted to a tosylate, which is then displaced by benzyl alcoholate to form the benzyl ether. Stereochemistry is a key consideration in these Sₙ2 reactions, which proceed with inversion of configuration.

Protecting Group Chemistry in the Synthesis of Benzyloxy-Substituted Cyclopentanols

The synthesis of this compound from a precursor like cyclopentane-1,2-diol necessitates the use of protecting groups to differentiate between the two hydroxyl groups. The benzyl (Bn) group is a widely used protecting group for alcohols due to its stability under a wide range of reaction conditions and its convenient removal by catalytic hydrogenolysis. acs.orgorgsyn.org

The selective protection of one hydroxyl group in a diol, known as monobenzylation, is a critical step. One effective method involves the use of silver(I) oxide (Ag₂O) with benzyl bromide in a solvent like dimethylformamide (DMF). acs.org This method can achieve selective monobenzylation of diols at ambient temperatures. Another approach utilizes dibutylstannylene acetal (B89532) intermediates. The diol is first treated with dibutyltin (B87310) oxide to form a cyclic stannylene acetal, which then reacts with benzyl bromide to afford the monobenzylated product with high regioselectivity. arizona.edu

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) are commonly used to deprotonate the alcohol, followed by the addition of benzyl bromide or benzyl chloride. orgsyn.org For substrates that are sensitive to basic conditions, the protection can be carried out under acidic conditions using benzyl trichloroacetimidate. researchgate.net

| Method | Reagents | Key Advantage |

| Williamson Ether Synthesis | NaH, Benzyl Bromide/Chloride | General and high-yielding. orgsyn.org |

| Silver(I) Oxide Method | Ag₂O, Benzyl Bromide, DMF | Mild conditions for selective monobenzylation. acs.org |

| Stannylene Acetal Method | Bu₂SnO, then Benzyl Bromide | High regioselectivity for primary diols. arizona.edu |

| Acid-Catalyzed Benzylation | Benzyl Trichloroacetimidate, TfOH | Suitable for base-sensitive substrates. researchgate.net |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. orgsyn.org

For this compound, two primary disconnections are immediately apparent:

C-O Bond Disconnection (Benzyl Ether): The most logical disconnection is the C-O bond of the benzyl ether. This is a type of Functional Group Interconversion (FGI) in the retrosynthetic sense. This leads back to a diol precursor, specifically cyclopentane-1,2-diol, and a benzylating agent. This simplifies the target molecule by removing the benzyl protecting group. google.com

C-C Bond Disconnection (Cyclopentane Ring): Breaking one or more C-C bonds within the cyclopentane ring can lead to acyclic precursors. This strategy aligns with the ring-forming reactions discussed previously. For example, a disconnection consistent with a Ring-Closing Metathesis (RCM) strategy would yield an acyclic diene. A disconnection based on an aldol reaction would lead back to a 1,5-dicarbonyl compound.

A plausible retrosynthetic pathway is shown below:

Target: this compound

Retron 1 (FGI): Disconnect the benzyl ether C-O bond. This suggests that the target can be synthesized from cyclopentane-1,2-diol via selective benzylation.

Retron 2 (Reduction): Cyclopentane-1,2-diol can be derived from the reduction of cyclopentane-1,2-dione or through the dihydroxylation of cyclopentene .

Retron 3 (Ring Formation): Cyclopentene can be synthesized via Ring-Closing Metathesis from 1,6-heptadiene .

This analysis highlights cyclopentane-1,2-diol as a key intermediate, making the selective protection of one of its hydroxyl groups a pivotal step in the forward synthesis.

Stereochemical Control and Characterization in 2 Benzyloxy Cyclopentan 1 Ol Chemistry

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome in the synthesis of 2-(benzyloxy)cyclopentan-1-ol and related 1,2-disubstituted cyclopentane (B165970) systems is governed by a combination of factors, including the choice of synthetic strategy, catalyst, reagents, and reaction conditions. Achieving control over both diastereoselectivity (cis vs. trans) and enantioselectivity ((1R,2R), (1S,2S), (1R,2S), or (1S,2R)) is a central challenge in synthetic chemistry.

Key strategies often involve asymmetric reactions that create one or both of the chiral centers with a specific configuration. Desymmetrization of achiral molecules, for instance, is a powerful approach for creating optically active materials and constructing stereogenic centers. nih.gov In the context of cyclopentane synthesis, methods like intramolecular aldol (B89426) reactions catalyzed by chiral N-heterocyclic carbenes (NHCs) can produce functionalized carbocycles containing a quaternary carbon stereocenter with high enantioselectivity. nih.gov

Another prominent method is the asymmetric aldol reaction, which joins a carbonyl-derived enolate and an aldehyde to form a new carbon-carbon bond and two new stereogenic centers. nih.gov The glycolate (B3277807) aldol reaction, a variant of this transformation, allows for the stereocontrolled synthesis of enantiopure 1,2-diols, which are structural motifs present in this compound. nih.gov While methods using chiral auxiliaries are well-established for controlling diastereoselectivity, achieving catalytic enantioselectivity remains a more significant challenge. nih.gov

The choice of reagents and reaction conditions plays a critical role. For example, in the Wittig rearrangement of certain ortho-benzyloxyphenyl oxazolines, the use of n-butyllithium at various temperatures resulted in diastereomeric ratios of approximately 60:40. nih.gov Switching the base to s-butyllithium at 0 °C improved the diastereoselectivity to 68:32, demonstrating that the nature of the organolithium reagent can directly influence the stereochemical outcome. nih.gov Similarly, steric effects from substituents on the reactants can enhance regioselectivity and diastereoselectivity in reactions such as the cyclopropanation of dienes. organic-chemistry.org

The table below summarizes factors that influence stereoselectivity in the synthesis of chiral cyclopentanol (B49286) derivatives and related structures.

| Factor | Influence on Stereoselectivity | Example Application |

| Chiral Catalyst | Induces enantioselectivity by creating a chiral environment for the reaction. | Chiral N-heterocyclic carbenes in intramolecular aldol reactions for cyclopentene (B43876) synthesis. nih.gov |

| Chiral Auxiliary | A chiral moiety temporarily attached to the substrate to direct the stereochemical course of a reaction. | Used in glycolate aldol reactions to produce syn-diols. nih.gov |

| Base/Reagent | The structure and steric bulk of the reagent can favor the formation of one diastereomer over another. | Use of s-butyllithium over n-butyllithium improves diastereomeric ratio in Wittig rearrangements. nih.gov |

| Substrate Structure | Existing stereocenters or bulky groups on the starting material can direct the approach of reagents. | Steric effects of substituents on dienes enhance regioselectivity in cyclopropanation. organic-chemistry.org |

| Reaction Temperature | Can affect the energy difference between competing transition states, influencing the ratio of stereoisomers. | Different temperatures in Wittig rearrangements yield varying diastereomeric ratios. nih.gov |

Methods for Configurational Assignment

Determining the precise three-dimensional arrangement of atoms—the absolute configuration—of stereoisomers of this compound is essential for understanding its chemical and physical properties. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Techniques (e.g., NMR, Chiroptical Methods)

Spectroscopic methods provide valuable information for assigning both relative and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative configuration (cis or trans) of substituents on a cyclopentane ring. The spatial relationship between adjacent protons, such as those on C1 and C2, can be deduced from the magnitude of the scalar coupling constant (³J). Generally, the coupling constant between two vicinal protons in a trans relationship is different from that of two protons in a cis relationship, allowing for differentiation.

For determining absolute configuration, chiral derivatizing agents (CDAs) are often used. These agents react with the alcohol to form diastereomers that exhibit distinct signals in the NMR spectrum. For instance, axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) can be used to determine the absolute configuration of secondary alcohols via ¹⁹F NMR spectroscopy. nih.govnih.gov The difference in the chemical shifts of the trifluoromethyl group in the resulting diastereomeric esters allows for the assignment of the alcohol's configuration. nih.gov

Chiroptical Methods: These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation: Measurement of the specific rotation [α]D can distinguish between enantiomers, with one rotating plane-polarized light in the positive (+) direction and the other in the negative (-) direction. nih.gov However, it does not directly reveal the absolute configuration without comparison to a known standard.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light. For certain classes of molecules, empirical rules have been developed that correlate the sign of specific ECD bands to the absolute configuration of the chiral center. mdpi.com For example, in biphenylamides of 2-substituted chiral carboxylic acids, the sign of the ECD band around 250 nm can be related to the spatial arrangement of substituents around the chiral center. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional structure of a molecule as it exists in a single crystal. nih.govnih.gov

The process involves irradiating a suitable crystal of the compound or a derivative with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration. A key metric in this determination is the Flack parameter, which should ideally be close to 0 for the correct enantiomer and close to 1 for the inverted structure. nih.gov This method provides precise and reliable structural parameters, making it the gold standard for configurational assignment. nih.govnih.gov

The table below outlines various methods for configurational assignment.

| Method | Type of Information | Principle |

| ¹H NMR Spectroscopy | Relative configuration (cis/trans) | Magnitude of coupling constants (³J) between adjacent protons depends on their dihedral angle. |

| NMR with Chiral Derivatizing Agents | Absolute configuration | Formation of diastereomers with distinct NMR signals (e.g., in ¹⁹F or ¹H spectra). nih.govnih.gov |

| Optical Rotation | Distinguishes enantiomers | Measures the rotation of plane-polarized light by a chiral sample. nih.gov |

| Electronic Circular Dichroism (ECD) | Absolute configuration | Measures differential absorption of circularly polarized light, which is correlated to molecular stereochemistry. mdpi.com |

| X-ray Crystallography | Absolute and relative configuration | Analysis of X-ray diffraction from a single crystal provides a definitive 3D molecular structure. nih.govnih.gov |

Impact of Stereoisomerism on Chemical Reactivity

The stereoisomerism of this compound, specifically the cis versus trans arrangement of the hydroxyl and benzyloxy groups, can have a profound impact on the molecule's chemical reactivity. The spatial orientation of these functional groups influences their accessibility, intramolecular interactions, and the stability of reaction transition states.

One key factor is intramolecular hydrogen bonding. In the cis-isomer, the proximal arrangement of the hydroxyl and benzyloxy groups allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and the benzyloxy oxygen. This interaction can alter the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atoms, potentially affecting reaction rates. For example, in reactions involving the hydroxyl group, such as esterification or oxidation, this hydrogen bond might need to be broken, which could lead to a higher activation energy compared to the trans-isomer, where such an interaction is not possible.

Steric hindrance also plays a crucial role. The reactivity of either the hydroxyl or the benzyloxy group can be affected by the orientation of the other group. In the cis-isomer, the two bulky groups are on the same face of the cyclopentane ring, which may sterically hinder the approach of a reagent to either functional group. Conversely, in the trans-isomer, the groups are on opposite faces, potentially allowing for easier reagent access. This difference in steric accessibility can lead to significant differences in reaction rates. For instance, deuterium (B1214612) exchange experiments with cis- and trans-1-acetyl-2-phenylcyclopropane showed that the acidity and reactivity of the hydrogen at C1 were significantly different between the two isomers, a phenomenon attributed to stereochemical differences. rsc.org

The stereochemical arrangement also dictates the possible conformations of the cyclopentane ring, which in turn affects the stability of transition states. Reactions that proceed through a specific geometric arrangement will be favored by the isomer that can more easily adopt the required conformation. Studies on different chemical systems have shown that cis and trans isomers can follow entirely different reaction pathways when reacting with the same reagent, leading to completely different products. rsc.org For example, the reactivity of alcohols versus thiols in certain stereoselective reactions shows that less reactive nucleophiles can sometimes exhibit higher stereoselectivity, indicating a complex relationship between reactivity and stereochemical structure. nih.gov

| Stereoisomer | Potential Reactivity-Influencing Factors | Expected Outcome |

| cis-2-(Benzyloxy)cyclopentan-1-ol | - Intramolecular hydrogen bonding possible.- Increased steric hindrance on one face of the ring. | - May exhibit lower reactivity in reactions involving the hydroxyl group due to H-bonding.- Steric hindrance could slow down reactions or favor attack from the less hindered face. |

| trans-2-(Benzyloxy)cyclopentan-1-ol | - No intramolecular hydrogen bonding between OH and O-Bn groups.- Less steric hindrance at each functional group site. | - Generally expected to exhibit more "standard" reactivity for a secondary alcohol and a benzyl (B1604629) ether.- Reagent approach to either functional group is less sterically encumbered. |

Chemical Transformations and Reactivity Profiles of 2 Benzyloxy Cyclopentan 1 Ol

Reactions Involving the Hydroxyl Functionality

The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation to a ketone and conversion into esters and ethers.

Oxidation Reactions

The secondary alcohol of 2-(benzyloxy)cyclopentan-1-ol can be oxidized to the corresponding ketone, 2-(benzyloxy)cyclopentan-1-one. This transformation is a standard process in organic synthesis, and a variety of reagents can be employed to achieve this conversion with high efficiency. The choice of oxidant is often guided by the desired reaction conditions, such as pH and temperature, and the presence of other functional groups in the molecule.

Commonly used oxidation methods include Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent. Milder, more modern methods involving hypervalent iodine compounds, such as the Dess-Martin periodinane, are also highly effective and avoid the use of heavy metals. The general transformation is depicted below:

| Reagent/System | Typical Solvent | Typical Conditions | Product |

| Swern Oxidation | Dichloromethane | -78 °C to room temp. | 2-(Benzyloxy)cyclopentan-1-one |

| PCC | Dichloromethane | Room temperature | 2-(Benzyloxy)cyclopentan-1-one |

| Dess-Martin Periodinane | Dichloromethane | Room temperature | 2-(Benzyloxy)cyclopentan-1-one |

This table represents expected outcomes based on standard oxidation reactions of secondary alcohols.

Esterification and Etherification

The hydroxyl group of this compound can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for faster and often higher-yielding reactions under milder conditions, an acyl chloride can be reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Etherification of the secondary alcohol can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the new ether.

| Reaction Type | Reagent | Base/Catalyst | Product |

| Esterification | Acetic Anhydride | Pyridine | 2-(Benzyloxy)cyclopentyl acetate |

| Esterification | Benzoyl Chloride | Pyridine | 2-(Benzyloxy)cyclopentyl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride | 1-(Benzyloxy)-2-methoxycyclopentane |

This table illustrates representative esterification and etherification reactions based on the known reactivity of secondary alcohols.

Reactions at the Benzyloxy Moiety

The benzyloxy group is a widely used protecting group for alcohols in multistep synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild conditions.

Deprotection Strategies

The most common and effective method for cleaving the benzyl (B1604629) ether in this compound is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds under mild conditions and produces the deprotected diol, cyclopentane-1,2-diol, and toluene (B28343) as the byproduct. This method is highly valued for its clean conversion and the ease of removing the catalyst and byproduct. A similar debenzylation is documented for the related compound (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol, which undergoes hydrogenolysis to yield (1R, 2R)-2-amino-1-cyclopentanol, demonstrating the lability of the benzyl C-N bond under these conditions, which is analogous to the C-O bond in a benzyl ether.

Another method for deprotection is the use of dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (the Birch reduction). This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation, such as alkenes or alkynes.

| Method | Reagent | Catalyst/Conditions | Product |

| Catalytic Hydrogenation | H₂ | Pd/C, Ethanol or Methanol | Cyclopentane-1,2-diol |

| Dissolving Metal Reduction | Na | Liquid NH₃, Ethanol | Cyclopentane-1,2-diol |

This table outlines standard deprotection strategies for benzyl ethers.

Benzyl Group Modifications

While less common than deprotection, it is theoretically possible to perform chemical modifications on the aromatic ring of the benzyloxy group. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be carried out. However, the reaction conditions for such transformations (e.g., strong acids) may not be compatible with the rest of the molecule, potentially leading to cleavage of the benzyl ether or reactions at the hydroxyl group. The directing effect of the ether oxygen would favor substitution at the ortho and para positions of the benzene (B151609) ring. Due to these potential complications, this strategy is not commonly employed in synthetic routes involving this molecule.

Cyclopentane (B165970) Ring Functionalization

Direct functionalization of the saturated C-H bonds of the cyclopentane ring in this compound is a significant synthetic challenge. Such transformations typically require harsh conditions or specialized catalytic systems that can overcome the inertness of alkane C-H bonds.

Modern methods involving transition-metal-catalyzed C-H activation could potentially be used to introduce new functional groups at specific positions on the cyclopentane ring. The directing ability of the existing hydroxyl and benzyloxy groups would play a crucial role in the regioselectivity of such reactions. For instance, a palladium-catalyzed C-H arylation might be directed to a specific position by the coordination of the metal to one of the oxygen atoms.

Alternatively, radical-based reactions could be employed to introduce functionality onto the cyclopentane ring. For example, a Barton-McCombie deoxygenation of the hydroxyl group could generate a radical intermediate on the ring, which could then be trapped by a suitable reagent. However, the selectivity of such radical reactions can often be difficult to control. The development of site-selective C-H functionalization methods for substituted cyclopentanes remains an active area of chemical research.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular architectures. For this compound, these reactions can be initiated at the hydroxyl group, the carbon atom bearing the hydroxyl group, or an adjacent carbon atom, typically after functional group manipulation.

One of the most common strategies involves the oxidation of the secondary alcohol to the corresponding ketone, 2-(benzyloxy)cyclopentan-1-one. This ketone is then a versatile precursor for a variety of carbon-carbon bond forming reactions.

Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene. The reaction of 2-(benzyloxy)cyclopentan-1-one with a phosphorus ylide (a Wittig reagent) would yield a substituted methylenecyclopentane (B75326) derivative. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.

Grignard and Organolithium Reactions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to 2-(benzyloxy)cyclopentan-1-one would result in the formation of a tertiary alcohol. This reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents at the C1 position.

The following table summarizes hypothetical carbon-carbon bond forming reactions starting from 2-(benzyloxy)cyclopentan-1-one, the oxidized form of this compound.

| Reaction Type | Reagents | Product |

| Wittig Reaction | Ph₃P=CH₂ | 1-(Benzyloxy)-2-methylenecyclopentane |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-(Benzyloxy)-2-methylcyclopentan-1-ol |

| Alkylation of Enolate | 1. LDA 2. CH₃I | 1-(Benzyloxy)-5-methylcyclopentan-1-one |

This table is based on general principles of organic reactivity, as specific literature examples for these reactions on 2-(benzyloxy)cyclopentan-1-one were not prominently found.

Selective Halogenation and Other Substitutions

Selective halogenation of this compound can be achieved at either the hydroxyl group or the cyclopentane ring, depending on the reagents and reaction conditions.

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a halide (chloride or bromide) using various reagents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the -OH group with -Cl or -Br, respectively. These reactions typically proceed via an SN2 mechanism, resulting in an inversion of stereochemistry at the C1 position.

Electrophilic Halogenation of the Ring: While the cyclopentane ring is generally not activated towards electrophilic attack, specific conditions can promote halogenation. However, direct halogenation of the saturated ring is often unselective and may require harsh conditions. More controlled halogenation can typically be achieved on derivatives, for instance, after the introduction of a double bond.

Other substitution reactions can be performed after converting the hydroxyl group into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). These activated intermediates can then undergo nucleophilic substitution with a variety of nucleophiles, including azides, cyanides, and thiols, to introduce diverse functionalities onto the cyclopentane scaffold.

| Reaction Type | Reagent | Product |

| Chlorination of Alcohol | SOCl₂ | 1-(Benzyloxy)-2-chlorocyclopentane |

| Bromination of Alcohol | PBr₃ | 1-(Benzyloxy)-2-bromocyclopentane |

| Tosylation of Alcohol | TsCl, Pyridine | 2-(Benzyloxy)cyclopentyl tosylate |

| Nucleophilic Substitution | NaCN on Tosylate | 2-(Benzyloxy)cyclopentane-1-carbonitrile |

This table illustrates expected outcomes based on standard organic transformations.

Multicomponent Reactions Utilizing the this compound Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. The this compound scaffold, after suitable functionalization, can be a valuable component in such reactions.

For instance, the oxidized ketone, 2-(benzyloxy)cyclopentan-1-one, could participate in various MCRs. In a Ugi four-component reaction , the ketone could react with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative. Similarly, in a Biginelli reaction , although less common for simple ketones, it could potentially react with an aldehyde and urea (B33335) or thiourea (B124793) to form a dihydropyrimidinone derivative.

The utility of the this compound scaffold in MCRs lies in its ability to introduce a pre-defined stereocenter and a protected hydroxyl group into the final product. The benzyloxy group can be removed at a later stage to reveal the free hydroxyl group for further functionalization. This strategy is particularly valuable in the synthesis of libraries of complex molecules for drug discovery and materials science.

While specific examples of this compound itself in multicomponent reactions are not readily found in the literature, the principles of MCRs suggest its potential as a building block after conversion to more reactive intermediates like the corresponding ketone or aldehyde.

Derivatives and Analogues: Synthesis and Advanced Research Applications

Synthesis and Application in Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of nucleoside analogues where a cyclopentane (B165970) or cyclopentene (B43876) ring replaces the furanose sugar moiety. This structural modification imparts greater chemical stability, particularly towards enzymatic cleavage by phosphorylases, while mimicking the natural nucleoside structure. uni-hamburg.de The synthesis of these analogues is a significant area of research due to their potential as antiviral and anticancer agents.

A primary synthetic strategy is the convergent approach, which involves coupling a pre-functionalized carbocyclic unit with a heterocyclic base. uni-hamburg.de In this context, cyclopentanol (B49286) derivatives like 2-(benzyloxy)cyclopentan-1-ol serve as crucial precursors for the carbocyclic 'sugar' moiety. The Mitsunobu reaction is a key method employed for the crucial C-N bond formation between the cyclopentanol and the nucleobase (purines or pyrimidines). uni-hamburg.debohrium.com This reaction typically proceeds with an inversion of stereochemistry at the hydroxyl-bearing carbon, allowing for stereocontrolled synthesis of the desired analogue. uni-hamburg.de

The general process involves activating the hydroxyl group of the cyclopentanol derivative with a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). The activated alcohol is then displaced by the nucleophilic nitrogen of the heterocyclic base in an SN2 reaction. The benzyloxy group at the C2 position serves as a protecting group during this coupling and can be removed in later steps to yield the final carbocyclic nucleoside analogue. This methodology allows for the flexible and stereoselective synthesis of a variety of analogues by simply changing the nucleobase used in the coupling reaction. uni-hamburg.de

| Precursor Type | Key Reaction | Resulting Analogue Class | Significance |

| Functionalized Cyclopentanol | Mitsunobu Reaction | Carbocyclic Nucleosides | Enhanced hydrolytic stability, potential antiviral/anticancer activity. uni-hamburg.de |

| Cyclopentenyl derivatives | Palladium-catalyzed displacement | Unsaturated Carbocyclic Nucleosides | Introduction of conformational constraints. bohrium.com |

| Cyclopentylamine | Linear synthesis (heterocycle construction) | Carbocyclic Nucleosides | Stepwise construction of the nucleobase on the carbocyclic scaffold. uni-hamburg.de |

Formation of Spirocyclic and Bicyclic Systems

The rigid, three-dimensional frameworks of spirocyclic and bicyclic systems are of great interest in medicinal chemistry and materials science. Functionalized cyclopentane derivatives are valuable starting materials for constructing these complex architectures.

Spirocyclic Systems: Spiro compounds feature two rings connected by a single common atom. The synthesis of spirocycles often involves intramolecular cyclization reactions where a functionalized side chain on a cyclopentane ring attacks another part of the molecule. For instance, derivatives of this compound can be elaborated to introduce functionalities that, upon activation, can undergo cyclization to form spiro systems. Methodologies such as palladium-catalyzed decarboxylative asymmetric allylic alkylation followed by a Heck reaction have been used to create optically active spirocyclic compounds. nih.gov

Bicyclic Systems: Bicyclic systems, containing two fused rings, are prevalent in many natural products. Terpenes, for example, often feature a bicyclo[3.6.0]undecane core, which consists of a fused five- and eight-membered ring system. nih.gov The synthesis of such structures frequently begins with a suitably substituted cyclopentane precursor. Strategies to form the second ring include ring-closing metathesis (RCM), Nozaki–Hiyama–Kishi (NHK) cyclization, and radical cyclizations. nih.gov A derivative of this compound could be modified to append a long chain with a terminal alkene, which could then undergo an intramolecular cyclization to form a fused bicyclic structure.

| System Type | General Synthetic Strategy | Key Precursor Feature | Example Core Structure |

| Spirocyclic | Intramolecular Cyclization / Heck Reaction | Functionalized side chain on cyclopentane | Spiro[cyclopentane-oxindole] |

| Bicyclic | Ring-Closing Metathesis (RCM) | Cyclopentane with appended diene chain | Bicyclo[3.6.0]undecane |

Role in the Synthesis of Natural Product Cores and Bioactive Scaffolds

The cyclopentane ring is a core structural motif in numerous biologically active natural products, including prostaglandins (B1171923) and certain antibiotics like pentenomycin. rsc.orgresearchgate.net Chiral cyclopentanol derivatives, such as enantiomerically pure forms of this compound, are invaluable chiral building blocks for the asymmetric synthesis of these complex molecules.

Prostaglandins: Prostaglandins are lipid compounds with diverse hormone-like effects. Their structure is characterized by a cyclopentane ring with two side chains. The synthesis of prostaglandins often relies on chiral cyclopentenone intermediates, which allow for the stereocontrolled introduction of the side chains. researchgate.netnih.gov A compound like this compound can be converted into such a chiral cyclopentenone through oxidation of the alcohol and subsequent elimination or other functional group manipulations. The benzyloxy group can guide the stereochemistry of subsequent reactions before being removed. A concise chemoenzymatic synthesis of prostaglandins has been reported, highlighting the importance of efficiently creating the chiral cyclopentane core. nih.gov

Pentenomycin: The antibiotic pentenomycin features a functionalized cyclopentenone core. Syntheses of pentenomycin have utilized chiral precursors derived from sugars, which are transformed into functionalized cyclopentenones. For example, (4R)-4-Benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one has been used as a key intermediate in the synthesis of pentenomycin. rsc.org This demonstrates the utility of benzyloxy-substituted cyclopentane derivatives in constructing the core of bioactive natural products.

Other Functionalized Cyclopentanol Derivatives in Research

Research into functionalized cyclopentanol derivatives extends beyond the applications mentioned above, with various analogues being synthesized to explore their biological activities and utility as synthetic platforms.

Aminocyclopentanol Derivatives: The introduction of an amino group onto the cyclopentanol scaffold, creating aminocyclopentanols, opens up a wide range of synthetic possibilities and access to molecules with interesting biological profiles. For example, (1R,2S)-2-aminocyclopentan-1-ol and its stereoisomers are used as chiral ligands in asymmetric synthesis and as precursors for novel bioactive compounds. achemblock.comnih.gov These compounds can serve as platforms for creating diversity-oriented libraries for drug discovery, as demonstrated in the synthesis of anandamide (B1667382) analogs from 4-aminocyclopentane-1,3-diols. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Benzyloxy Cyclopentan 1 Ol

Elucidation of Reaction Pathways and Transition States

Specific studies detailing the reaction pathways and transition state geometries or energies for reactions involving 2-(Benzyloxy)cyclopentan-1-ol are not available in the reviewed literature. While general principles of alcohol and ether reactivity can be applied, specific computational or experimental data for this compound is absent.

Kinetic and Thermodynamic Studies in Stereoselective Processes

There is a lack of published kinetic data (e.g., rate constants, reaction orders) and thermodynamic parameters (e.g., ΔH, ΔG, ΔS) for stereoselective processes specifically utilizing this compound.

Computational and Theoretical Studies of 2 Benzyloxy Cyclopentan 1 Ol

Computational Design of Novel Derivatives and Synthetic Routes

Generating an article on these specific topics would necessitate access to published research that has performed these exact computational analyses on this specific compound. Without such source material, it is not possible to provide a scientifically accurate and informative article that meets the user's requirements. Any attempt to do so by extrapolating from different but related compounds would violate the explicit instruction to focus solely on "2-(Benzyloxy)cyclopentan-1-ol" and would amount to speculation rather than factual reporting.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for "this compound" in the public domain.

Advanced Research Directions and Future Outlook

Development of Novel Catalytic Systems for Enhanced Stereocontrol

The synthesis of enantiomerically pure 2-(benzyloxy)cyclopentan-1-ol is crucial for its application in the creation of complex chiral molecules. While classical resolution methods are effective, the development of novel catalytic systems that offer high stereocontrol is a key area of ongoing research. The goal is to establish more efficient and atom-economical routes to specific stereoisomers.

Future efforts will likely concentrate on the design and application of sophisticated chiral catalysts. nih.gov This includes the development of new chiral ligands for metal-catalyzed asymmetric reactions, which are instrumental in achieving high levels of enantioselectivity. nih.gov Research into chiral-at-metal complexes, for instance, has shown promise in asymmetric cyclopropanation and could be adapted for the stereoselective synthesis of substituted cyclopentanols. organic-chemistry.org

Enzymatic and chemoenzymatic methods also represent a promising frontier. acs.org Biocatalysis, utilizing enzymes like alcohol dehydrogenases, offers the potential for high stereoselectivity under mild reaction conditions. rsc.org The repurposing of enzymes, such as dehaloperoxidase, for asymmetric cyclopropanation demonstrates the potential for developing novel biocatalytic routes to chiral cyclopentane (B165970) derivatives. wpmucdn.com The integration of these catalytic systems is expected to provide more versatile and sustainable methods for producing optically pure this compound and its analogs.

Table 1: Comparison of Catalytic Strategies for Stereoselective Synthesis

| Catalytic System | Advantages | Challenges |

|---|---|---|

| Chiral Metal Complexes | High turnover numbers, broad substrate scope, tunable ligands. nih.gov | Catalyst cost, potential for metal contamination, optimization of ligands. |

| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Lower turnover frequency compared to metal catalysts, catalyst loading can be high. |

| Biocatalysis (Enzymes) | High enantioselectivity and regioselectivity, environmentally benign. rsc.org | Substrate specificity, operational stability of enzymes, need for aqueous media. |

Integration into Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound from traditional batch processes to continuous flow chemistry and automated systems is a significant area of future development. syrris.com Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety for hazardous reactions, and seamless scalability. amt.uknih.gov

Automated flow synthesis platforms can facilitate the rapid optimization of reaction conditions and enable the on-demand production of this compound. syrris.com These systems allow for the precise control of parameters such as temperature, pressure, and residence time, leading to higher yields and purities. nih.gov The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective. nih.gov

Exploration of New Synthetic Utilities in Materials Science and Related Fields

The unique structural features of this compound make it an attractive candidate for the development of novel materials. Its rigid cyclopentane core, combined with the potential for functionalization at both the hydroxyl and benzyloxy groups, opens up possibilities for its use as a monomer or a key structural motif in polymers and liquid crystals.

One promising application is in Ring-Opening Metathesis Polymerization (ROMP). youtube.com Cyclopentene (B43876) derivatives are known to be effective monomers for ROMP, and the introduction of a benzyloxy group could impart specific properties to the resulting polymer, such as altered thermal stability or solubility. rsc.orgrsc.orgmdpi.com The hydroxyl group provides a handle for further modification, allowing for the creation of functional polymers with tailored characteristics.

Furthermore, the chiral nature of this compound could be exploited in the synthesis of chiral liquid crystals. rsc.orgbeilstein-journals.org The incorporation of a stereocenter into the molecular structure can influence the packing and macroscopic properties of the liquid crystalline phase. koyauniversity.orgresearchgate.net The rigid cyclopentane ring can act as a core mesogenic unit, with the benzyloxy and other appended groups influencing the transition temperatures and mesophase behavior.

Applications in Chemical Biology as Probes and Precursors

In the field of chemical biology, small molecules that can be used to probe and modulate biological processes are of immense value. rsc.org this compound serves as a versatile scaffold for the synthesis of such chemical probes and precursors to biologically active molecules. mdpi.com The cyclopentane ring is a common motif in many natural products and pharmaceuticals, making this compound an attractive starting point for medicinal chemistry campaigns. bohrium.com

The synthesis of cyclopentane-based analogs of natural products, such as muraymycin, highlights the utility of this scaffold in developing new therapeutic agents. nih.gov The benzyloxy group can serve as a protecting group or be modified to introduce different functionalities, while the hydroxyl group allows for the attachment of reporter groups (e.g., fluorophores) or other bioactive moieties. This flexibility is key for the design of chemical probes to study protein function and cellular pathways.

Future research will likely focus on the development of efficient synthetic routes to libraries of this compound derivatives for high-throughput screening. The application of automated synthesis platforms will be crucial in this endeavor. syrris.com By systematically modifying the substituents on the cyclopentane ring, it will be possible to generate a diverse range of compounds for evaluation as potential drugs or as tools to investigate complex biological systems.

Q & A

Q. What are the most reliable synthetic routes for 2-(Benzyloxy)cyclopentan-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves benzyloxy group introduction to a cyclopentanol scaffold. A plausible route is the nucleophilic substitution of a cyclopentanone derivative with benzyl alcohol derivatives under acidic or basic catalysis. For example, cyclopentanone can react with benzyl bromide in the presence of a base like NaH to form an intermediate, followed by reduction (e.g., NaBH4) to yield the alcohol . Optimization may include solvent selection (THF or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions like over-alkylation.

| Key Reaction Parameters |

|---|

| Starting material: Cyclopentanone |

| Benzylating agent: Benzyl bromide |

| Base: NaH (1.2–1.5 equiv) |

| Solvent: THF, 0–25°C, 12–24 hrs |

| Reduction: NaBH4 in MeOH |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- <sup>1</sup>H NMR : Look for characteristic benzyloxy proton signals at δ 4.5–4.7 ppm (CH2Ph) and cyclopentanol hydroxyl proton (δ 1.5–2.5 ppm, broad).

- IR Spectroscopy : Confirm the presence of O-H (3200–3600 cm<sup>−1</sup>) and C-O-C (1100–1250 cm<sup>−1</sup>) stretches.

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 206 for C12H16O2). Cross-referencing with PubChem data (InChIKey, molecular formula) ensures accuracy .

Advanced Research Questions

Q. How does steric hindrance from the benzyloxy group influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The bulky benzyloxy group at the C2 position creates steric constraints, directing nucleophilic attacks to less hindered sites. For example, in acid-catalyzed ring-opening with H2O, the reaction favors attack at C3/C5 due to reduced steric hindrance compared to C1. Kinetic studies using <sup>13</sup>C NMR or computational models (DFT) can map transition states and quantify activation energies .

| Reactivity Observations |

|---|

| Preferred attack sites: C3/C5 |

| Steric effects reduce C1 reactivity by ~40% (DFT data) |

| Solvent polarity impacts regioselectivity (higher in DMSO) |

Q. What strategies resolve contradictions in stereochemical assignments for this compound derivatives?

Methodological Answer: Discrepancies in stereochemistry (e.g., cis vs. trans isomers) arise from ambiguous NOESY or coupling constants. To resolve:

Q. How can researchers address conflicting data on the compound’s stability under oxidative conditions?

Methodological Answer: Contradictory reports on oxidation stability (e.g., benzyloxy group cleavage vs. cyclopentanol oxidation) require controlled experiments:

- Test stability under varying oxidants (KMnO4, CrO3) and pH.

- Monitor degradation via HPLC-UV at 254 nm and quantify byproducts (e.g., benzaldehyde via GC-MS).

- Use DFT calculations to predict bond dissociation energies (BDE) for C-O and C-H bonds .

Data-Driven Research Questions

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

Methodological Answer: Use in silico platforms:

Q. How do solvent effects impact the compound’s conformational equilibrium?

Methodological Answer: Solvent polarity alters the population of chair vs. twist-boat conformers. Study via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.